molecular formula C20H38NO- B560363 Oleoyl Ethyl Amide CAS No. 85075-82-7

Oleoyl Ethyl Amide

Cat. No.: B560363
CAS No.: 85075-82-7
M. Wt: 308.5 g/mol
InChI Key: JZJYYCFYGXPUMF-UHFFFAOYSA-M
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Scientific Research Applications

Mechanism of Action

Target of Action

Oleoyl Ethyl Amide, also known as N-ethyloctadec-9-enimidate, is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist . PPAR-α is a key regulator of lipid metabolism and inflammation . Additionally, this compound has been demonstrated to bind to the novel cannabinoid receptor GPR119 .

Mode of Action

this compound acts independently of the cannabinoid pathway, regulating PPAR-α activity to stimulate lipolysis . Lipolysis is the breakdown of lipids and involves the hydrolysis of triglycerides into glycerol and free fatty acids . Furthermore, it has been suggested that this compound could be the endogenous ligand for the GPR119 receptor .

Biochemical Pathways

this compound is produced by the small intestine following feeding in two steps . First, an N-acyl transferase (NAT) activity joins the free amino terminus of phosphatidylethanolamine (PE) to the oleoyl group derived from sn-1-oleoyl-phosphatidylcholine . This produces an N-acylphosphatidylethanolamine, which is then split (hydrolyzed) by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) into phosphatidic acid and this compound . The biosynthesis of this compound and other bioactive lipid amides is modulated by bile acids .

Pharmacokinetics

It is known that the compound is soluble in ethanol and dmso , which suggests that it may have good bioavailability

Result of Action

this compound has been shown to regulate feeding and body weight in vertebrates ranging from mice to pythons . It has also been hypothesized to play a key role in the inhibition of food-seeking behavior . Moreover, it has been reported to lengthen the lifespan of the roundworm Caenorhabditis elegans through interactions with lysosomal molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its production is modulated by bile acids , which are affected by diet and gut microbiota. Moreover, its solubility in ethanol and DMSO suggests that its action, efficacy, and stability could be influenced by the presence of these solvents in the environment

Safety and Hazards

Oleoyl Ethyl Amide is highly flammable and can cause serious eye irritation . It may also cause drowsiness or dizziness . Repeated exposure may cause skin dryness or cracking .

Biochemical Analysis

Biochemical Properties

Oleoyl Ethyl Amide interacts with FAAH, an enzyme that breaks down endocannabinoids . It has potent FAAH inhibitory activity but does not bind to CB1 or CB2 receptors . This interaction with FAAH leads to the potentiation of the intrinsic biological activity of arachidonoyl ethanolamide .

Cellular Effects

This compound has been found to exhibit biological activity in various types of cells. It has been shown to suppress TGF-β1 induced hepatic stellate cells (HSCs) activation in vitro via PPAR-α . It also modulates endogenous anandamide, oleoylethanolamide, and 2-arachidonoylglycerol levels in the brain .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with FAAH. It inhibits FAAH activity, leading to increased concentrations of anandamide . This results in the potentiation of the biological activity of arachidonoyl ethanolamide .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been synthesized by chemical amidation with native oil used as an acyl donor in the presence of sodium methoxide . The product was found to be stable for over 2 years .

Dosage Effects in Animal Models

In animal models, this compound has been shown to attenuate liver fibrosis when administered at a dosage of 5 mg/kg/day . It has also been found to reduce body mass index in obese people by about 7-8% .

Metabolic Pathways

The metabolic pathway of this compound involves the synthesis of oleoylglycine and then conversion to oleamide by peptidylglycine α−amidating monooxygenase (PAM). The breakdown of oleamide is by FAAH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleoyl Ethyl Amide can be synthesized through the reaction of oleic acid with ethylamine. The process typically involves the activation of oleic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to form the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: Oleoyl Ethyl Amide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert it into saturated amides.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Hydroxylated or epoxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted amides depending on the nucleophile used.

Comparison with Similar Compounds

    Oleoylethanolamide (OEA): An endogenous fatty acid ethanolamide with similar FAAH inhibitory activity.

    Palmitoylethanolamide (PEA): Another endogenous fatty acid amide with anti-inflammatory and analgesic properties.

    Stearoylethanolamide (SEA): A saturated fatty acid ethanolamide with potential neuroprotective effects.

Uniqueness: Oleoyl Ethyl Amide is unique due to its selective inhibition of FAAH without binding to cannabinoid receptors, making it a promising candidate for therapeutic applications without the psychoactive effects associated with direct cannabinoid receptor agonists .

Properties

IUPAC Name

N-ethyloctadec-9-enimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJYYCFYGXPUMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=NCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38NO-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703034
Record name (1Z)-N-Ethyloctadec-9-enimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85075-82-7
Record name (1Z)-N-Ethyloctadec-9-enimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does Oleoyl Ethyl Amide interact with its target and what are the downstream effects?

A1: this compound (OEtA) acts as a potent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) [, ]. FAAH is responsible for degrading fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, OEtA prevents the breakdown of anandamide, leading to an increase in its levels []. This increase in anandamide can then exert various effects by activating cannabinoid receptors, particularly CB1 receptors, which are involved in modulating a range of physiological processes, including pain, appetite, and bladder function [].

Q2: What is the role of this compound in bladder function according to the research?

A2: Research suggests that OEtA, through its inhibition of FAAH and subsequent increase in anandamide levels, shows promise in counteracting bladder overactivity []. In a study using female rats, chronic treatment with OEtA was found to increase bladder storage capacity and reduce detrusor overactivity []. This suggests that OEtA could potentially be explored as a therapeutic option for managing bladder dysfunction.

Q3: Can this compound be unintentionally generated during common laboratory procedures?

A3: Interestingly, research has shown that OEtA can be unintentionally produced during thermal degradation processes commonly used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) []. The study found that heating oleic acid, a common fatty acid, at elevated temperatures (250°C) led to the formation of OEtA []. This finding highlights a potential source of error in metabolomics studies utilizing GC/MS and emphasizes the importance of careful temperature control during sample preparation.

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